6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a pyrazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-12-5-17-19(9-12)8-11-6-18(7-11)13-2-1-10(3-15)4-16-13/h1-2,4-5,9,11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJKCQICSJNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the attachment of the pyridine ring. Common reagents used in these reactions include bromine, pyrazole, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis may be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole or pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can act as tyrosine kinase inhibitors, which are crucial in cancer treatment. The presence of the pyrazole moiety is particularly significant in enhancing the anticancer properties of these compounds .
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole and azetidine exhibit antimicrobial activities against various pathogens. The specific interactions of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile with microbial enzymes may inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
Synthesis and Structural Analysis
The synthesis of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. These reactions often start with the formation of the pyrazole ring, followed by the azetidine and pyridine components. Understanding the synthetic pathways is essential for optimizing yields and developing scalable production methods.
Table 1: Key Features and Structural Components
| Component | Description |
|---|---|
| Pyrazole Ring | Contributes to biological activity, particularly in anticancer properties. |
| Azetidine Ring | Enhances structural diversity and potential interaction with biological targets. |
| Pyridine Ring | Provides additional reactivity and stability to the compound. |
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
Case Study 1: Anticancer Activity
A study highlighted the effectiveness of pyrazolo[3,4-b]pyridines as tyrosine kinase inhibitors, noting that modifications at specific positions on the pyrazole ring significantly enhanced their anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the synthesis of azetidine derivatives, demonstrating their ability to combat multidrug-resistant bacterial strains. The findings suggested that compounds structurally related to 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile could be developed into potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, azetidine, and pyridine derivatives, such as:
- 4-bromo-1H-pyrazole
- 1-azetidinecarboxylic acid
- 3-cyanopyridine
Uniqueness
What sets 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is C13H12BrN5, with a molecular weight of approximately 332.20 g/mol. The compound features a unique combination of three distinct rings: a pyrazole ring, an azetidine ring, and a pyridine ring, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrazole ring, followed by the azetidine ring, and finally attaching the pyridine ring. Common reagents include bromine and various catalysts to facilitate bond formation. Optimizing reaction conditions is crucial for enhancing yield and purity.
The biological activity of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .
Comparative Analysis
To better understand the uniqueness of 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-{3-[4-bromo-1H-pyrazol-1-yl]methyl}azetidin | 2877751-52-3 | Similar azetidine structure but different substitution patterns |
| 6-(4-Bromo-1H-pyrazol) pyridin | 19262 - 68 - 1 | Shares the pyrazole moiety but lacks the azetidine component |
| 5-bromo-pyrazole derivatives | Various | Related pyrazole derivatives that may exhibit similar biological activities |
This table illustrates how the unique combination of functional groups in 6-{3-[4-bromo-1H-pyrazol-1-yl]methyl}azetidin contributes to its distinct biological properties compared to other compounds .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics.
- Anticancer Activity : In vitro tests revealed that the compound could induce apoptosis in human cancer cell lines, making it a candidate for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving:
- Step 1 : Preparation of the azetidine intermediate through reductive amination or alkylation of 3-(aminomethyl)azetidine derivatives. For example, bromopyrazole intermediates (e.g., 4-bromo-1H-pyrazole) can be coupled to azetidine via nucleophilic substitution .
- Step 2 : Pyridine carbonitrile formation via cyanation reactions, such as using trimethylsilyl cyanide (TMSCN) or Pd-catalyzed cross-coupling .
- Step 3 : Final coupling of the azetidine-pyrazole moiety to the pyridine core under optimized Buchwald-Hartwig or Ullmann conditions .
Key intermediates and reaction progress are monitored via TLC and purified via flash chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry, particularly distinguishing azetidine ring protons (δ 3.0–4.0 ppm) and pyrazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Confirms nitrile group presence (sharp absorption ~2230 cm⁻¹) .
Q. What are the hypothesized pharmacological targets for this compound based on structural analogs?
- Methodological Answer : Structural analogs with azetidine-pyrazole scaffolds are reported as:
- TLR7-9 Antagonists : Demonstrated in compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile for autoimmune diseases .
- Kinase Inhibitors : Similar pyrazolo-pyridine carbonitriles (e.g., selpercatinib) target RET kinases in cancer .
Advanced Research Questions
Q. How can regioselectivity challenges during azetidine intermediate alkylation be resolved?
- Methodological Answer : Regioselectivity in alkylation is influenced by:
- Steric Effects : Use bulky bases (e.g., LDA) to direct substitution to less hindered azetidine positions .
- Catalytic Systems : Pd/dppf or CuI/1,10-phenanthroline enhances coupling efficiency with bromopyrazole .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during SN2 mechanisms .
Q. How do structural modifications at the azetidine ring impact kinase binding affinity?
- Methodological Answer : Systematic modifications (e.g., methyl groups, fluorination) are evaluated via:
- Molecular Docking : Computational modeling against RET kinase (PDB: 6XBM) identifies steric/electronic compatibility .
- SAR Studies : Substituting the azetidine nitrogen with electron-withdrawing groups (e.g., -CF₃) improves potency by 2–3-fold in kinase inhibition assays .
Q. What strategies mitigate byproduct formation during bromopyrazole-azetidine coupling?
- Methodological Answer :
- Precursor Purification : Pre-purify bromopyrazole intermediates via recrystallization (e.g., ethanol/water) to remove halide impurities .
- Catalyst Screening : Pd₂(dba)₃/Xantphos reduces homocoupling of azetidine .
- Solvent Optimization : Dichloromethane or THF minimizes polar byproducts compared to DMF .
Data Contradiction Analysis
Q. How should conflicting biological activity data from cell-based vs. biochemical assays be interpreted?
- Methodological Answer : Discrepancies arise due to:
- Membrane Permeability : LogP adjustments (e.g., <3.5) improve cellular uptake, validated via PAMPA assays .
- Off-Target Effects : Counter-screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Experimental Design
Q. What in vitro assays are recommended for evaluating TLR antagonism?
- Methodological Answer :
- HEK-Blue hTLR7/8/9 Cells : Measure NF-κB/AP-1 activation via secreted embryonic alkaline phosphatase (SEAP) readouts .
- Cytokine Profiling : Quantify IFN-α/IL-6 suppression in human PBMCs using ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
